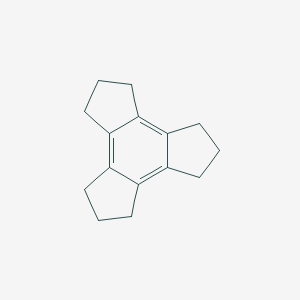

2,3,4,5,6,7,8,9-Octahydro-1H-trindene

Beschreibung

Eigenschaften

IUPAC Name |

2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUKOIJTLDNDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CCCC3=C4CCCC4=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152924 | |

| Record name | Tricyclopentabenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-79-7 | |

| Record name | Tricyclopentabenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclopentabenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1206-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Design and Mechanism

The most direct route to 2,3,4,5,6,7,8,9-octahydro-1H-trindene involves a one-pot triple condensation of cyclopentanone derivatives using thionyl chloride (SOCl₂) in anhydrous ethanol. This method, developed by Hua et al., proceeds via enol sulfite ester intermediates, where SOCl₂ activates the ketone for nucleophilic attack. The reaction mechanism involves:

-

Enol sulfite formation : Cyclopentanone reacts with SOCl₂ to generate an enol sulfite ester, enhancing electrophilicity at the α-carbon.

-

Condensation : Sequential aldol-like additions between enol sulfite esters and additional cyclopentanone molecules form the trindene backbone.

-

Aromatization : Acidic workup eliminates sulfite groups, yielding the fully saturated tricyclic structure.

Optimization Parameters

Critical variables influencing yield include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| SOCl₂:Ketone Ratio | 2:1 | Maximizes enol sulfite formation while minimizing side reactions |

| Temperature | 25–30°C | Higher temperatures accelerate dimerization side products |

| Reaction Time | 2.5–3 hours | Prolonged durations increase trimer formation |

Under optimized conditions, this method achieves 45% yield of this compound, with ethanol serving dual roles as solvent and proton donor.

Grignard Addition and Hydroformylation Approach

Multi-Step Synthesis from Bicyclic Precursors

An alternative pathway, adapted from industrial hydroformylation processes, involves functionalizing octahydro-4,7-methano-inden-5-one (Figure 1):

Step 1: Grignard Methylation

Octahydro-4,7-methano-inden-5-one undergoes nucleophilic addition with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 15–30°C, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol in 90% yield.

Step 2: Hydroformylation

The alcohol intermediate is subjected to syngas (CO/H₂) at 120°C under 300 psig pressure in the presence of rhodium tris(triphenylphosphine) hydride carbonyl catalyst (Rh-42). This step produces a 9:1 mixture of aldehydes, with 88% total yield.

Relevance to Trindene Synthesis

While this patent describes the synthesis of methano-indene derivatives, the methodology informs trindene production through:

-

Ring-strain modulation : Controlled hydroformylation preserves the tricyclic framework.

-

Catalyst selection : Rhodium complexes enable regioselective formylation without ring-opening.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Method | Yield | Scalability | Key Advantage |

|---|---|---|---|

| SOCl₂/EtOH Condensation | 45% | Lab-scale | Single-step protocol |

| Hydroformylation Route | 88% | Industrial | High purity via flow reactors |

The SOCl₂/EtOH method excels in simplicity but requires careful stoichiometric control to prevent dimerization. In contrast, the hydroformylation approach, though multi-step, offers superior yields and compatibility with continuous flow systems.

Mechanistic Considerations

-

Acid catalysis vs. transition metals : SOCl₂ generates HCl in situ, promoting carbocation intermediates, whereas rhodium catalysts in hydroformylation operate via oxidative addition/CO insertion mechanisms.

-

Steric effects : Bulky trindene derivatives (e.g., 1,1,4,4,9,9-hexamethyl variants) require modified conditions to prevent steric hindrance during ring closure.

Industrial Production Techniques

Continuous Flow Hydrogenation

Large-scale trindene synthesis employs continuous flow reactors for:

-

Enhanced mass transfer : Supercritical CO₂ as co-solvent improves hydrogen diffusion.

-

Catalyst recycling : Immobilized Rh on mesoporous silica reduces metal leaching.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents like halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: The oxidation of tricyclopentabenzene can lead to products such as trihydroxy derivatives.

Reduction: Reduction can yield partially or fully hydrogenated derivatives.

Substitution: Substitution reactions can produce halogenated or nitro-substituted tricyclopentabenzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C₁₁H₁₄

Molecular Weight: 162.23 g/mol

IUPAC Name: 2,3,4,5,6,7,8,9-octahydro-1H-trindene

CAS Registry Number: 55682-87-6

The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its distinct arrangement allows for various chemical modifications and applications.

Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile precursor in organic synthesis.

- Reactions:

- Hydrogenation: Often used in the synthesis of saturated hydrocarbons.

- Oxidation and Reduction: Can be transformed into different derivatives through oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains.

- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Case Study Example:

A study explored the compound's interaction with various enzymes linked to cancer metabolism. Results indicated that it might inhibit specific pathways critical for tumor growth .

Medicine

In medicinal chemistry, this compound is being evaluated for its potential as a therapeutic agent :

- Drug Development: Its structural properties allow it to be modified into potential drug candidates targeting various diseases.

- Therapeutic Applications: Research is underway to assess its efficacy in treating conditions such as infections and cancer .

Industry

The compound finds applications in the production of specialty chemicals and materials:

- Polymer Chemistry: Used as a monomer or additive in the synthesis of polymers with enhanced properties.

- Chemical Manufacturing: Acts as an intermediate in producing agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tricyclopentabenzene involves its interaction with molecular targets through various pathways. For instance, during oxidation reactions, the compound undergoes cleavage of the central benzene ring, leading to the formation of highly functionalized tricyclic systems . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 2,3-Dihydro-1H-indene (CAS 496-11-7)

- Structure : A bicyclic compound with one aromatic ring and one partially saturated ring.

- Molecular Formula : C₉H₁₀ (simpler backbone vs. C₁₅H₁₈ for octahydro-trindene).

- Physical Properties : Lower molecular weight (118.18 g/mol) and boiling point (~195°C estimated) compared to octahydro-trindene, reflecting reduced van der Waals interactions .

- Reactivity : The aromatic ring in dihydro-indene allows for electrophilic substitution, whereas octahydro-trindene’s saturated structure favors addition or hydrogenation reactions.

2.1.2. 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (CAS 1610-39-5)

- Structure : A fully saturated triphenylene derivative with 12 additional hydrogens.

- Molecular Formula : C₁₈H₂₄ (higher saturation than octahydro-trindene).

- Key Differences: Increased saturation likely reduces reactivity toward electrophiles but enhances stability under oxidative conditions. No direct boiling point data are available, but its higher molecular weight (240.39 g/mol) suggests a higher boiling point than octahydro-trindene .

2.1.3. Halogenated Derivatives: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-trindene

- Structure : Octahydro-trindene with six bromine substituents.

- Molecular Formula : C₁₅H₁₂Br₆ (molecular weight ~583.68 g/mol).

- Impact of Bromination : Introduces significant steric hindrance and polarizability, altering solubility (increased lipophilicity) and reactivity (susceptibility to nucleophilic substitution). Such derivatives are explored in materials science for flame retardancy or as intermediates in organic synthesis .

Physical and Chemical Properties Comparison

*Estimated based on structural analogs.

Biologische Aktivität

2,3,4,5,6,7,8,9-Octahydro-1H-trindene (CAS No. 1206-79-7) is a bicyclic compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H30. It has a molecular weight of approximately 282.47 g/mol. The compound consists of multiple fused cyclopentane rings which contribute to its stability and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antimicrobial Properties : Studies have indicated that octahydro-trindene derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antioxidant Activity : The compound has also been investigated for its antioxidant properties. Research suggests that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines. For example, octahydro-trindene has been shown to induce apoptosis in certain types of cancer cells through mechanisms involving the disruption of mitochondrial function .

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of various trindene derivatives. The results indicated that compounds similar to octahydro-trindene had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Octahydro-trindene | 64 | Staphylococcus aureus |

| Octahydro-trindene Derivative A | 32 | Escherichia coli |

| Octahydro-trindene Derivative B | 128 | Pseudomonas aeruginosa |

Antioxidant Activity

In a study assessing the antioxidant potential of octahydro-trindene using DPPH radical scavenging assays, it was found that the compound exhibited a dose-dependent response with an IC50 value of approximately 50 µg/mL . This indicates a significant ability to neutralize free radicals.

Cytotoxicity Studies

Research conducted on the cytotoxic effects of octahydro-trindene derivatives on human cancer cell lines revealed that concentrations above 100 µg/mL resulted in a substantial decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Q & A

Q. What are the established methods for synthesizing 2,3,4,5,6,7,8,9-Octahydro-1H-trindene, and how can its purity be optimized?

The compound is synthesized via trimerization of cyclopropane derivatives or catalytic hydrogenation of polycyclic precursors. Purification typically involves fractional distillation under reduced pressure (boiling point: 301.3°C at 760 mmHg) due to its high boiling point . Column chromatography using silica gel with non-polar solvents (e.g., hexane) is recommended for isolating impurities. Confirm purity via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) .

Q. How can the molecular structure of this compound be elucidated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Ensure crystals are grown via slow evaporation in solvents like dichloromethane. Pair with density functional theory (DFT) calculations to validate bond lengths and angles .

Q. What are the critical physical properties of this compound for experimental design?

Key properties include:

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Employ DFT or molecular dynamics simulations to analyze electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA can model transition states and regioselectivity. Validate predictions experimentally using nuclear magnetic resonance (NMR) to track adduct formation .

Q. What strategies address stereochemical challenges in derivatizing this compound?

Use chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric hydrogenation. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. For diastereomer separation, employ preparative HPLC with chiral stationary phases .

Q. How should researchers resolve contradictory spectroscopic data during structural analysis?

Cross-validate using complementary techniques:

- IR Spectroscopy : Confirm functional groups (e.g., C-H stretches in 2800–3000 cm⁻¹ range).

- ¹³C NMR : Assign quaternary carbons and symmetry-related signals.

- High-Resolution MS : Verify molecular ion peaks (expected m/z: 198.303 for [M+H]⁺). Discrepancies may arise from solvent artifacts or impurities; repeat measurements under controlled conditions .

Q. What green chemistry principles can minimize environmental impact in large-scale synthesis?

Adopt solvent-free mechanochemical synthesis or use biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic transfer hydrogenation reduces heavy metal waste. Life-cycle assessment (LCA) tools can quantify energy efficiency and waste generation .

Q. Which advanced spectroscopic techniques are optimal for detecting trace impurities?

- LC-MS/MS : Identifies sub-ppm impurities with tandem mass fragmentation.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.

- X-ray Photoelectron Spectroscopy (XPS) : Detects surface contaminants in solid-phase samples. Calibrate instruments with certified reference standards to ensure accuracy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.